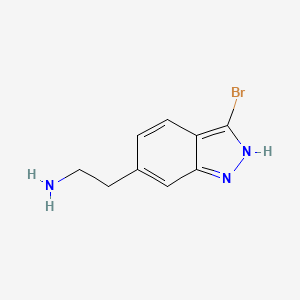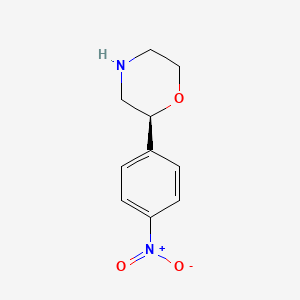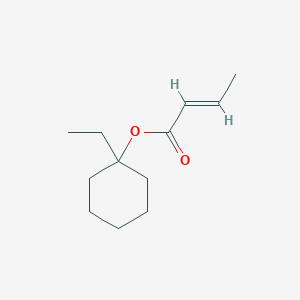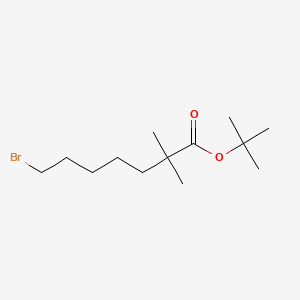
2-Chloro-4-pyridylcyclobutylketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-pyridylcyclobutyl ketone is a heterocyclic organic compound with the chemical formula C11H10ClNO. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Chloro-4-pyridylcyclobutyl ketone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Chloro-4-pyridylcyclobutyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-pyridylcyclobutyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Chloro-4-pyridylcyclobutyl ketone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-pyridylcyclobutyl ketone can be compared with other similar compounds, such as:
- 2-Chloro-4-pyridylcyclobutyl methanol
- 2-Chloro-4-pyridylcyclobutyl acetate
- 2-Chloro-4-pyridylcyclobutyl amine
These compounds share similar chemical structures but may have different physical and chemical properties, as well as different applications and effects .
Eigenschaften
Molekularformel |
C19H18Cl2N2O |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
bis(2-chloro-1-pyridin-4-ylcyclobutyl)methanone |
InChI |
InChI=1S/C19H18Cl2N2O/c20-15-1-7-18(15,13-3-9-22-10-4-13)17(24)19(8-2-16(19)21)14-5-11-23-12-6-14/h3-6,9-12,15-16H,1-2,7-8H2 |
InChI-Schlüssel |
UWUQRCWMWBYURW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1Cl)(C2=CC=NC=C2)C(=O)C3(CCC3Cl)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)

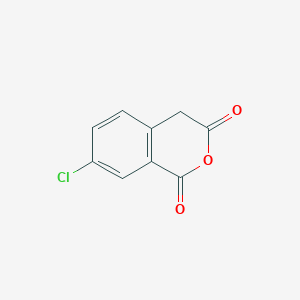
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
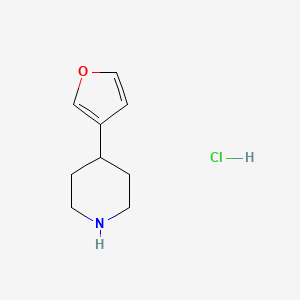
![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
